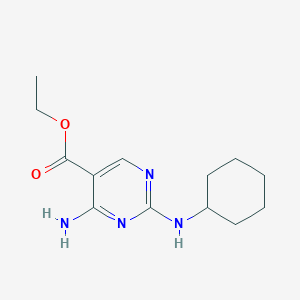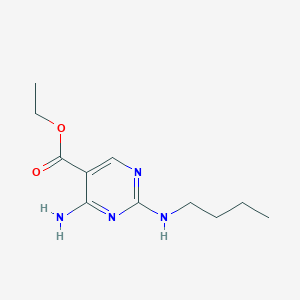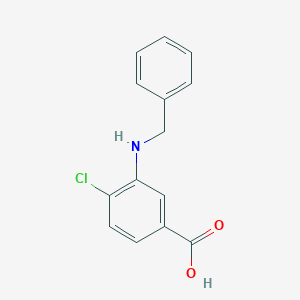![molecular formula C14H13FN4O B276615 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as FTY720, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have immunomodulatory effects and has been investigated for its potential use in treating autoimmune diseases, cancer, and other conditions.
作用機序
The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves its binding to sphingosine-1-phosphate receptors, which are expressed on a variety of cell types, including lymphocytes, endothelial cells, and smooth muscle cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine binding results in the internalization and degradation of the receptors, leading to the sequestration of lymphocytes in lymph nodes. This sequestration prevents lymphocytes from migrating to sites of inflammation, which can reduce inflammation and tissue damage.
Biochemical and Physiological Effects:
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have several biochemical and physiological effects. In addition to its immunomodulatory effects, N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have anti-proliferative effects on cancer cells. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has also been found to have neuroprotective effects, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the compound's effects on the immune system. However, one limitation of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments is its potential toxicity. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have dose-dependent toxic effects, and care must be taken when administering the compound to animals or human subjects.
将来の方向性
There are several potential future directions for research on N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One area of research could focus on the compound's potential use in treating cancer. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have anti-proliferative effects on cancer cells, and further research could investigate the mechanisms underlying this effect. Another area of research could focus on the compound's potential use in treating neurodegenerative diseases. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to have neuroprotective effects, and further research could investigate its potential use in treating Alzheimer's disease and other neurodegenerative conditions. Finally, future research could investigate the potential use of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in combination with other drugs, such as immunomodulatory agents or chemotherapeutic agents, to enhance its therapeutic effects.
合成法
The synthesis of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine involves several steps, including the condensation of 2-amino-2-methyl-1-propanol with 2,3-dihydroxy-4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-furyl methyl ketone and 5-methyl-4H-1,2,4-triazole-3-thiol to form the final product.
科学的研究の応用
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the immune system. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been found to bind to sphingosine-1-phosphate receptors, which are involved in regulating lymphocyte traffic. This binding results in the sequestration of lymphocytes in lymph nodes, preventing their migration to sites of inflammation. N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been investigated for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus.
特性
分子式 |
C14H13FN4O |
|---|---|
分子量 |
272.28 g/mol |
IUPAC名 |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H13FN4O/c1-9-17-14(19-18-9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17,18,19) |
InChIキー |
GYXSNXDYZJKQRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
正規SMILES |
CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276533.png)




![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)

![3-[(4-Fluorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B276545.png)
![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)

![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)
![4-[2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B276555.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B276556.png)